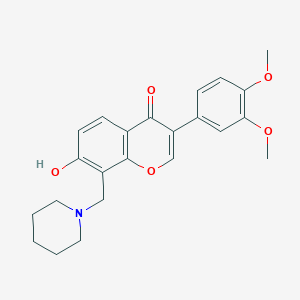

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c1-27-20-9-6-15(12-21(20)28-2)18-14-29-23-16(22(18)26)7-8-19(25)17(23)13-24-10-4-3-5-11-24/h6-9,12,14,25H,3-5,10-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAMQSVEDFSMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Hydroxylation at the 7th position: This can be accomplished through selective oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Attachment of the piperidin-1-ylmethyl group: This step typically involves nucleophilic substitution reactions, where the hydroxy group at the 8th position is replaced with a piperidin-1-ylmethyl group using reagents like piperidine and formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group at the 7th position can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The chromen-4-one core can be reduced to a chroman-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Piperidine, formaldehyde

Major Products Formed

Oxidation: Formation of 7-keto derivative

Reduction: Formation of chroman-4-one derivative

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Chromen-4-one Core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the 3,4-Dimethoxyphenyl Group : Often involves Friedel-Crafts acylation with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

- Hydroxylation at the 7th Position : Accomplished through selective oxidation using reagents like potassium permanganate or chromium trioxide.

Medicinal Chemistry

This compound has garnered attention for its potential pharmacological activities:

- Anti-inflammatory Properties : Preliminary studies indicate that it can reduce inflammatory markers in vitro by inhibiting pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.

- Anticancer Activity : The cytotoxic effects have been evaluated against various cancer cell lines, revealing that it induces apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Biological Studies

In biological research, this compound is utilized to investigate its effects on cellular pathways and molecular targets:

- It interacts with specific proteins and enzymes, potentially modulating signaling pathways and inhibiting enzyme activity.

Industrial Applications

The compound is explored for its potential use in developing new pharmaceuticals and as a chemical intermediate in organic synthesis.

Anti-inflammatory Effects

A study demonstrated that treatment with this compound led to significant reductions in TNF-alpha levels in macrophages, indicating its potential as an anti-inflammatory agent .

Anticancer Properties

Research involving various cancer cell lines showed that this compound could effectively induce apoptosis. In particular, it was found to activate caspase pathways in breast cancer cells, leading to cell death .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7th position and the piperidin-1-ylmethyl group play crucial roles in its binding to target proteins and enzymes. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors.

Comparison with Similar Compounds

Position 3 Modifications

- 3-(4-Chlorophenyl) analog ():

Replacing the 3,4-dimethoxyphenyl group with 4-chlorophenyl introduces an electron-withdrawing substituent, reducing electron density on the aromatic ring. This modification increases molecular polarity (Cl: 3.0 × 10⁻²⁰ cm³ vs. OCH₃: 1.5 × 10⁻²⁰ cm³) and may alter binding to hydrophobic targets .

Position 8 Side-Chain Variations

- Piperidin-1-ylmethyl vs. Oxazinan-3-ylmethyl ():

Replacing piperidine with a 1,3-oxazinan ring (e.g., compound 5b ) introduces an oxygen atom, enhancing hydrogen-bonding capacity (e.g., ΔlogP = −0.5 for oxazinan vs. +0.2 for piperidine). This could improve solubility but reduce blood-brain barrier penetration . - 4-Methylpiperidinyl vs. 4-Ethylpiperazinyl (): Ethylpiperazine derivatives (e.g., ) exhibit higher basicity (pKa ~8.5 vs.

Physicochemical Properties

Biological Activity

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Its unique structure, characterized by a chromen-4-one core with various functional groups, positions it as a subject of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is defined by the following structural formula:

Key features include:

- 3,4-dimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.

- Hydroxy group at the 7th position : Influences biological activity through hydrogen bonding.

- Piperidin-1-ylmethyl group at the 8th position : May play a role in receptor binding and modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxy group and piperidinyl moiety facilitate binding to various proteins and enzymes, potentially modulating signaling pathways. Research indicates that it may exert effects through:

- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting enzymes involved in inflammatory responses.

- Receptor Interaction : It may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling cascades.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases.

Anti-inflammatory Effects

Preliminary research suggests that this compound can reduce inflammatory markers in vitro. It has been shown to inhibit pro-inflammatory cytokines, offering potential applications in treating inflammatory diseases.

Anticancer Properties

The compound's cytotoxic effects have been evaluated against several cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one | Lacks piperidinyl group | Lower receptor affinity |

| 3-(3,4-dimethoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one | Lacks hydroxy group at 7th position | Altered pharmacological profile |

The presence of both the hydroxy and piperidinyl groups in this compound enhances its biological activity compared to similar compounds.

Case Studies

-

In Vitro Cytotoxicity Study :

- Objective : To evaluate the anticancer potential against A431 cell line.

- Findings : The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer activity.

-

Inflammation Model :

- Objective : Assess anti-inflammatory effects using LPS-stimulated macrophages.

- Results : Demonstrated a marked decrease in TNF-alpha levels, supporting its potential use as an anti-inflammatory agent.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this chromenone derivative to achieve high yield and purity?

Methodological Answer:

The synthesis requires precise control of temperature, solvent selection, and catalyst use. For Mannich-type reactions, ethanol under reflux (78°C) for 20–25 hours with formaldehyde and dimethylamine achieves yields up to 75% for analogous compounds . Continuous flow chemistry can enhance scalability while maintaining purity by reducing side reactions . Key parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution at the 8-position.

- Catalyst optimization : DMAP (4-dimethylaminopyridine) accelerates esterification and alkylation steps .

- Stoichiometric ratios : A 1:1.2 molar ratio of daidzein to formaldehyde minimizes unreacted intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- 1H/13C NMR : Resolves substituent positions (e.g., 7-hydroxyl at δ 12.5 ppm; piperidinylmethyl protons at δ 2.5–3.0 ppm) .

- IR spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and carbonyl (1640–1680 cm⁻¹) groups .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 424.16) .

- X-ray crystallography : SHELX programs resolve crystal packing and tautomeric forms, critical for structure-activity studies .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Standardized bioassays : Use identical microbial strains (e.g., E. coli ATCC 25922) and cell lines for reproducibility .

- Purity validation : HPLC with UV detection (λ = 254 nm) ensures >95% purity; impurities <0.5% reduce off-target effects .

- Orthogonal assays : Combine enzymatic inhibition (e.g., COX-2) with cell viability assays to confirm mechanism-specific activity .

- Structural analogs : Compare with fluorophenyl or morpholinyl derivatives to isolate substituent effects .

Advanced: What computational strategies predict binding affinity with target proteins?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Dock the chromenone core into ATP-binding pockets (e.g., EGFR kinase) using flexible side-chain sampling .

- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA) .

- QSAR models : Use Hammett constants (σ) for substituents (e.g., 3,4-dimethoxy: σ = -0.27) to predict electronic effects on affinity .

Advanced: What are critical considerations for SAR studies targeting the piperidinylmethyl group?

Methodological Answer:

- Systematic substitution : Replace piperidine with pyrrolidine or morpholine to assess steric/electronic effects .

- Positional isomerism : Compare 8-(piperidinylmethyl) vs. 6-substituted analogs to map spatial requirements .

- Functional group masking : Temporarily protect the 7-hydroxyl with acetyl to isolate piperidinyl contributions .

Basic: What purification methods ensure high purity post-synthesis?

Methodological Answer:

- Column chromatography : Use silica gel with petroleum ether/EtOAc (15:1) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >99% purity for X-ray studies .

- HPLC prep-scale : C18 columns with acetonitrile/water gradients remove trace impurities .

Advanced: How do solvent polarity and pH influence tautomeric stability?

Methodological Answer:

- Polar solvents (DMSO) : Stabilize the keto tautomer via hydrogen bonding (7-hydroxyl → carbonyl) .

- Acidic conditions (pH < 5) : Promote enol formation, detectable via UV-Vis shifts (λmax 320 nm → 350 nm) .

- Neutral/basic conditions : Favor the 4-keto form, critical for maintaining redox activity .

Advanced: What experimental approaches analyze metabolic stability?

Methodological Answer:

- Liver microsome assays : Incubate with NADPH (1 mM, 37°C) for 60 min; quantify parent compound via LC-MS/MS .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Reactive metabolite trapping : Add glutathione (5 mM) to detect thioether adducts indicative of quinone methide formation .

Basic: How should researchers handle and store this compound?

Methodological Answer:

- Storage : -20°C under argon in amber vials to prevent oxidation of the 7-hydroxyl group .

- Handling : Use nitrile gloves and fume hoods; avoid skin contact due to potential irritancy (GHS Category 2) .

Advanced: How to validate mechanism of action despite off-target effects?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.